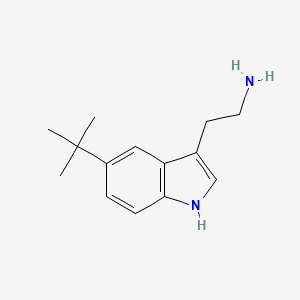
5-Tert-butyltryptamine
Vue d'ensemble
Description
5-Tert-butyltryptamine is a type of 5-alkyltryptamine . It has a molecular formula of C14H20N2 and an average mass of 216.322 Da . It is known to exhibit high binding affinities for the human 5-HT1D receptor .
Synthesis Analysis
The synthesis of this compound involves a series of 5-alkyltryptamine analogues . The size of the lipophilic alkyl group at the 5-position of the indole has a significant impact on the 5-HT1D binding affinity . Compounds with a tert-butyl group at the 5-position were identified, and these analogues display high binding affinity (Ki < 1 nM) and moderate receptor selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. It has a molecular formula of C14H20N2 and an average mass of 216.322 Da .Applications De Recherche Scientifique
Neuropharmacological Studies
5-Tert-butyltryptamine has been studied for its influence on serotonin (5-hydroxytryptamine, 5-HT) release and receptor interactions. Research conducted by Starkey and Skingle (1994) demonstrated the modulation of 5-HT release in the guinea-pig dorsal raphé nucleus, highlighting the role of 5-HT1A and 5-HT1D receptors in this process (Starkey & Skingle, 1994). Assié and Koek (1996) further explored the effects of 5-HT1A receptor antagonists on hippocampal 5-HT levels, contributing to our understanding of these receptors' functions (Assié & Koek, 1996).
Serotonin Receptor Research
The study of this compound includes its interaction with various serotonin receptors. Xu et al. (1999) focused on the 5-HT1D receptor, finding that certain 5-alkyltryptamine analogues, including compounds with a tert-butyl group, displayed high binding affinity for this receptor (Xu et al., 1999). López-Rodríguez et al. (2002) reviewed the development of arylpiperazine derivatives acting at 5-HT(1A) receptors, discussing the structure-affinity relationships and pharmacological applications of these compounds (López-Rodríguez et al., 2002).
Application in Psychiatric Disorders
The potential role of this compound in the treatment of psychiatric disorders such as anxiety and depression has been explored. The compound's effects on 5-HT1A receptors, which are involved in these disorders, are particularly relevant. Hjorth and Auerbach (1994) provided evidence for the importance of 5-HT1A autoreceptors in the action of selective serotonin reuptake inhibitors, which are commonly used in treating depression (Hjorth & Auerbach, 1994).
Implications in Neurological and Cardiovascular Research
Research on this compound extends to its implications in neurological and cardiovascular systems. Studies like the one conducted by Watts et al. (2012) on serotonin and blood pressure regulation shed light on the broader physiological roles of 5-HT and its analogues (Watts et al., 2012). Additionally, Thompson (2013) discussed the pharmacology of 5-HT(3) receptors, which are significant in treating nausea and vomiting, and the development of related ligands (Thompson, 2013).
Safety and Hazards
When handling 5-Tert-butyltryptamine, it’s advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-(5-tert-butyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-14(2,3)11-4-5-13-12(8-11)10(6-7-15)9-16-13/h4-5,8-9,16H,6-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCZXQIDXFHTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376405 | |
| Record name | 5-TERT-BUTYLTRYPTAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222733-86-0 | |
| Record name | 5-TERT-BUTYLTRYPTAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


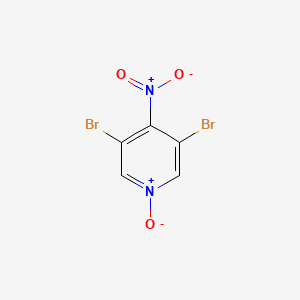
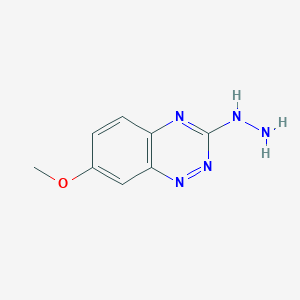
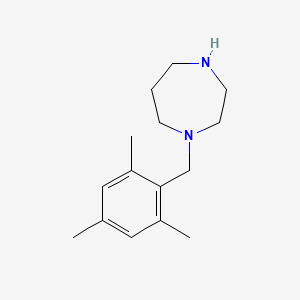
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)
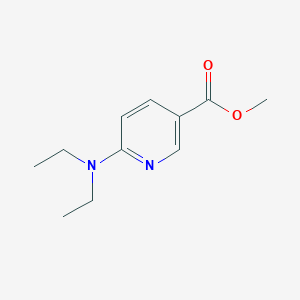
![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride](/img/structure/B1596848.png)
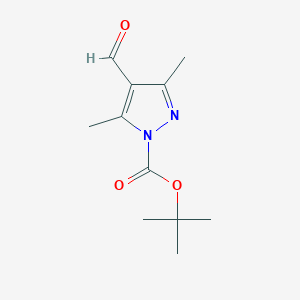
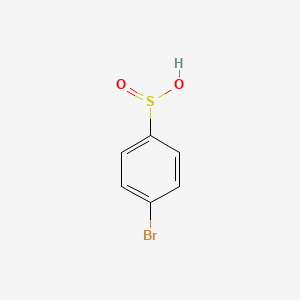

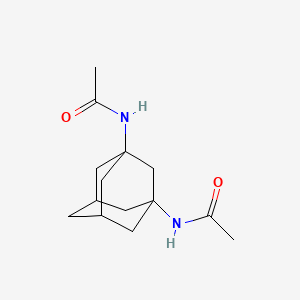

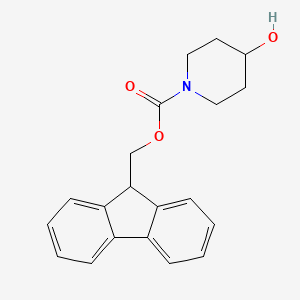
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B1596862.png)
![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)
